molecular formula C14H11ClN2O3S B600941 3-Dehydroxy Chlorthalidone CAS No. 82875-49-8

3-Dehydroxy Chlorthalidone

Cat. No. B600941
CAS RN: 82875-49-8
M. Wt: 322.77
InChI Key:
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Description

3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, which is a diuretic and antihypertensive agent .

Scientific Research Applications

Efficacy in Hypertension Management

Research has shown that chlorthalidone is effective in managing hypertension. A study by (Pareek et al., 2016) compared low-dose chlorthalidone with hydrochlorothiazide, finding significant reductions in both daytime and nighttime blood pressure with chlorthalidone. Similarly, (Ernst et al., 2006) observed that chlorthalidone was more effective in lowering systolic blood pressures than hydrochlorothiazide.

Microencapsulation for Enhanced Stability

The stability of chlorthalidone has been improved through microencapsulation techniques. (Salazar-Miranda et al., 2016) demonstrated that spray-drying and melt granulation coating technologies enhanced the solubility and stability of chlorthalidone, broadening its potential in pharmaceutical applications.

Polymorph Analysis in Pharmaceuticals

Research by (Bonfilio et al., 2014) focused on analyzing the incidence of chlorthalidone polymorphs in raw materials and tablets. They found significant differences in solubility and dissolution properties between different polymorphs, emphasizing the importance of polymorphic quality control in drug manufacturing.

Comparison with Other Antihypertensives

Comparative studies have been conducted to evaluate the effectiveness of chlorthalidone against other antihypertensive drugs. (Moes et al., 2017) compared chlorthalidone with amlodipine in kidney transplant recipients and found them equally effective in reducing blood pressure.

Analytical Techniques for Quantification

Research efforts have also been directed towards developing analytical methods for chlorthalidone quantification. (Chaudhari & Shirkhedkar, 2021) explored a spectrophotometric investigation for determining chlorthalidone in pharmaceutical preparations.

Safety And Hazards

The safety and hazards associated with 3-Dehydroxy Chlorthalidone are not explicitly stated in the available resources .

properties

IUPAC Name

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMXXHTULKTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167493
Record name 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dehydroxy Chlorthalidone

CAS RN

82875-49-8
Record name 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82875-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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